Zampanolide

説明

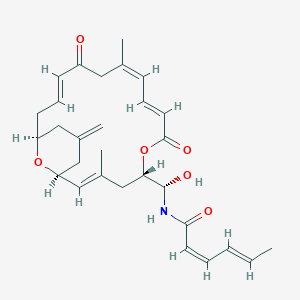

Structure

3D Structure

特性

分子式 |

C29H37NO6 |

|---|---|

分子量 |

495.6 g/mol |

IUPAC名 |

(2Z,4E)-N-[(S)-[(1S,2E,5S,8E,10Z,14E,17S)-3,11-dimethyl-19-methylidene-7,13-dioxo-6,21-dioxabicyclo[15.3.1]henicosa-2,8,10,14-tetraen-5-yl]-hydroxymethyl]hexa-2,4-dienamide |

InChI |

InChI=1S/C29H37NO6/c1-5-6-7-13-27(32)30-29(34)26-19-22(4)18-25-17-21(3)16-24(35-25)12-9-11-23(31)15-20(2)10-8-14-28(33)36-26/h5-11,13-14,18,24-26,29,34H,3,12,15-17,19H2,1-2,4H3,(H,30,32)/b6-5+,11-9+,13-7-,14-8+,20-10-,22-18+/t24-,25-,26-,29-/m0/s1 |

InChIキー |

NJZJMJVVSZTAGX-UFYKQBJPSA-N |

異性体SMILES |

C/C=C/C=C\C(=O)N[C@H]([C@@H]1C/C(=C/[C@@H]2CC(=C)C[C@@H](O2)C/C=C/C(=O)C/C(=C\C=C\C(=O)O1)/C)/C)O |

正規SMILES |

CC=CC=CC(=O)NC(C1CC(=CC2CC(=C)CC(O2)CC=CC(=O)CC(=CC=CC(=O)O1)C)C)O |

同義語 |

(+)-zampanolide zampanolide |

製品の起源 |

United States |

Foundational & Exploratory

Zampanolide: A Technical Guide to its Discovery, Isolation, and Characterization from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zampanolide, a complex macrolide first discovered in 1996, has emerged as a potent microtubule-stabilizing agent with significant cytotoxic activity against a broad spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its natural marine sponge sources. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its biological activity. Furthermore, this document illustrates the key experimental workflows and the compound's mechanism of action through detailed diagrams, offering a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Introduction

Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, this compound has garnered considerable attention for its potent cytotoxic and antimitotic properties. First isolated from the marine sponge Fasciospongia rimosa by Tanaka and Higa in 1996, this 20-membered macrolide has since been identified in other sponge species, such as Cacospongia mycofijiensis.[1][2] this compound's unique mode of action, which involves the covalent stabilization of microtubules, makes it a compelling candidate for the development of novel anticancer therapeutics.[1][3] This guide details the foundational methodologies for the isolation and characterization of this compound, providing a technical resource for its further investigation.

Discovery and Sourcing

This compound was initially discovered during a screening of extracts from the marine sponge Fasciospongia rimosa, collected off the coast of Okinawa, Japan.[1][4] Subsequent investigations led to its isolation from another marine sponge, Cacospongia mycofijiensis, found in the waters of Tonga.[2] The initial isolation from Fasciospongia rimosa yielded this compound at approximately 0.001% of the sponge's wet weight.

Experimental Protocols: Isolation and Purification

The isolation of this compound from marine sponges is a multi-step process involving extraction, solvent partitioning, and multiple stages of chromatography. The following protocols are based on methodologies reported for the isolation of this compound from Cacospongia mycofijiensis.

Extraction of Biomass

-

Homogenization and Extraction: Frozen sponge material (Cacospongia mycofijiensis) is homogenized and extracted with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Solvent Removal: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

-

Initial Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between methanol/water and n-hexane to remove nonpolar lipids.

-

Further Partitioning: The aqueous methanol fraction is then further partitioned with a solvent of intermediate polarity, such as dichloromethane (B109758) (DCM), to isolate the fraction containing this compound.

Chromatographic Purification

A series of chromatographic techniques are employed to purify this compound from the enriched fraction.

-

Silica (B1680970) Gel Chromatography: The DCM-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of ethyl acetate (B1210297) (EtOAc) in n-hexane. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified by RP-HPLC using a C18 column. A typical mobile phase is a gradient of acetonitrile (B52724) (MeCN) in water.

-

Final Purification: A final polishing step using isocratic HPLC conditions is often necessary to obtain pure this compound. The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods.

References

Zampanolide's Mechanism of Action on Tubulin Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zampanolide, a marine-derived macrolide, is a potent microtubule-stabilizing agent (MSA) that exhibits strong antiproliferative activity against a broad range of cancer cell lines, including those resistant to taxanes. Its unique mechanism of action, centered around the covalent modification of β-tubulin, distinguishes it from other classical MSAs like paclitaxel. This guide provides a comprehensive technical overview of this compound's interaction with tubulin, detailing its binding site, the kinetics of its covalent adduction, and its downstream effects on microtubule polymerization and cellular function. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying this compound's mechanism, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action: Covalent Modification and Microtubule Stabilization

This compound exerts its biological effects by directly binding to β-tubulin, a fundamental component of microtubules. Unlike many other microtubule-targeting agents that bind non-covalently, this compound forms a stable, covalent bond with its target.[1][2] This irreversible interaction is a key feature of its mechanism, contributing to its persistent biological activity and its ability to overcome certain drug resistance mechanisms.[2]

Binding Site and Covalent Adduct Formation

This compound binds to the taxane (B156437) luminal site on β-tubulin.[1][3] Mass spectrometry studies have identified that this compound irreversibly alkylates β-tubulin at residues Asparagine 228 (Asn228) and Histidine 229 (His229), with the bond to His229 being more predominant.[1][4] This covalent linkage is formed through the α,β-unsaturated ketone moiety present in the this compound structure.[5] The formation of this adduct is observed in both unassembled α,β-tubulin dimers and in polymerized microtubules.[1]

M-Loop Stabilization and Promotion of Tubulin Polymerization

Upon binding, this compound induces a conformational change in the M-loop of β-tubulin, a region critical for the lateral contacts between tubulin protofilaments within a microtubule.[2][4] This stabilization of the M-loop into a more structured helical conformation promotes the assembly-prone state of tubulin.[4][6] Consequently, this compound acts as a potent microtubule-stabilizing agent, effectively promoting the polymerization of tubulin into microtubules and inhibiting their depolymerization.[2][4] The kinetics of this compound-induced tubulin polymerization are rapid, similar to those of paclitaxel, and contrast with the lag phase observed with other covalent stabilizers like the taccalonolides.[2][7]

Allosteric Effects on Other Ligand Binding Sites

The covalent modification of the taxane site by this compound has been shown to allosterically influence other ligand binding sites on the tubulin dimer. This indicates a degree of cross-talk between different functional domains of the protein. Specifically, this compound binding affects the colchicine (B1669291) binding site and reduces the affinity of the exchangeable nucleotide binding site (E-site) for GTP.[6][8][9]

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| P388 | Leukemia | 2-10 | [4] |

| A549 | Lung | 2-10 | [4] |

| HT29 | Colon | 2-10 | [4] |

| Mel28 | Melanoma | 2-10 | [4] |

| HL-60 | Leukemia | Low nM | [4] |

| 1A9 | Ovarian | 3.6 - 23.3 | [10] |

| A2780 | Ovarian | 1.4 - 7.1 | [4] |

| OVCAR 8 | Ovarian | 20 | [4] |

| SKM-1 | Leukemia | Low nM | [4] |

| U937 | Lymphoma | Low nM | [4] |

| MDA-MB-231 | Triple-Negative Breast | 2.8 - 5.4 | [11] |

| MDA-MB-468 | Triple-Negative Breast | 2.8 - 5.4 | [11] |

| HCC1806 | Triple-Negative Breast | 2.8 - 5.4 | [11] |

| HCC1937 | Triple-Negative Breast | 2.8 - 5.4 | [11] |

| HCC38 | Triple-Negative Breast | 2.8 - 5.4 | [11] |

| BT-549 | Triple-Negative Breast | 2.8 - 5.4 | [11] |

Table 2: Activity of this compound in Drug-Resistant Cancer Cell Lines

| Cell Line | Parental Cell Line | Resistance Mechanism | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Resistance Ratio (this compound) | Resistance Ratio (Paclitaxel) | Reference |

| A2780AD | A2780 | P-gp overexpression | 1.5 - 7.5 | 415 - 1065 | 1.1 - 1.2 | 148 - 2315 | [4] |

| NCI/ADR-RES | OVCAR 8 | P-gp overexpression | 25 | >5000 | 1.25 | >667 | [4] |

Table 3: Biochemical Parameters of this compound-Tubulin Interaction

| Parameter | Value | Conditions | Reference |

| Tubulin Polymerization Critical Concentration (Cr) | 4.1 µM | PEDTA4 buffer | [12] |

| Tubulin Polymerization Critical Concentration (Cr) | 0.81 ± 0.16 µM | GAB buffer + 1 mM GTP | [1] |

| Mant-GTP Binding Affinity (Kb) to Tubulin | (12 ± 2) x 10^5 M-1 | 25°C | [8] |

| Mant-GTP Binding Affinity (Kb) to this compound-Tubulin Adduct | (1.4 ± 0.3) x 10^5 M-1 | 25°C | [8] |

| Apparent Kinetic Rate Constant (Dactylolide) | ~0.12 h-1 | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the rate and extent of tubulin polymerization in vitro.

Materials:

-

Lyophilized porcine brain tubulin (≥99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control)

-

Cold 96-well plates

-

Temperature-controlled spectrophotometer capable of reading at 340 nm

Protocol:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

-

Prepare a 10 mM GTP stock by diluting the 100 mM stock in General Tubulin Buffer.

-

Prepare the final polymerization buffer (GPEM) consisting of General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep all solutions on ice.

-

-

Assay Setup:

-

In a pre-chilled 96-well plate on ice, add 10 µL of this compound at various concentrations (typically ranging from nanomolar to micromolar) or vehicle control (DMSO) to respective wells.

-

Add 90 µL of the cold tubulin solution in polymerization buffer to each well. The final tubulin concentration should be in the range of 20-30 µM.

-

-

Measurement of Polymerization:

-

Immediately place the 96-well plate into a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

-

-

Data Analysis:

-

Plot absorbance at 340 nm versus time to generate polymerization curves.

-

The rate of polymerization can be determined from the initial slope of the curve, and the extent of polymerization is indicated by the plateau of the curve.

-

Mass Spectrometry for Identification of Covalent Adducts

This protocol outlines the general steps for identifying the covalent binding site of this compound on β-tubulin.

Materials:

-

Purified tubulin

-

This compound

-

Reaction buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

C18 desalting columns

-

High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF)

Protocol:

-

Incubation and Alkylation:

-

Incubate purified tubulin (e.g., 10 µM) with an excess of this compound (e.g., 50 µM) in reaction buffer at 37°C for a defined period (e.g., 1-4 hours) to allow for covalent bond formation.

-

-

Reduction and Alkylation of Cysteines:

-

Denature the protein by adding a denaturing agent (e.g., urea (B33335) or guanidinium (B1211019) chloride).

-

Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

-

Alkylate free cysteines by adding IAM and incubating in the dark at room temperature for 30 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the denaturant concentration.

-

Add trypsin at a 1:20 to 1:50 (w/w) ratio of trypsin to tubulin and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid.

-

Desalt the peptides using a C18 column according to the manufacturer's instructions.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against the tubulin protein sequence using a database search engine (e.g., Mascot, Sequest).

-

Include a variable modification corresponding to the mass of this compound on asparagine and histidine residues in the search parameters.

-

Manually validate the identified peptide-spectrum matches to confirm the site of adduction.

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound's mechanism of action on tubulin.

Experimental Workflow for this compound-Tubulin Interaction Analysis

Caption: Workflow for analyzing this compound-tubulin interactions.

Logical Relationship: this compound vs. Other Microtubule Stabilizing Agents

Caption: Classification of this compound among MSAs.

References

- 1. This compound, a potent new microtubule stabilizing agent, covalently reacts with the taxane luminal site in both tubulin α,β-heterodimers and microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methods for studying microtubule binding site interactions: this compound as a covalent binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and dactylolide: cytotoxic tubulin-assembly agents and promising anticancer leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linear (−)-Zampanolide: Flexibility in Conformation-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vivo Evaluation of (−)-Zampanolide Demonstrates Potent and Persistent Antitumor Efficacy When Targeted to the Tumor Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound Binding to Tubulin Indicates Cross-Talk of Taxane Site with Colchicine and Nucleotide Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scholar.dominican.edu [scholar.dominican.edu]

- 12. digital.csic.es [digital.csic.es]

The Covalent Embrace: A Technical Guide to Zampanolide's Interaction with β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular intricacies of the covalent binding of Zampanolide, a potent microtubule-stabilizing agent, to its target, β-tubulin. This compound, a macrolide of marine origin, has garnered significant interest in the field of oncology for its unique mechanism of action that circumvents certain drug resistance pathways.[1][2][3][4] This document provides a comprehensive overview of the binding mechanism, quantitative interaction data, and detailed experimental protocols for studying this interaction, serving as a valuable resource for researchers in drug discovery and development.

Mechanism of Covalent Adduct Formation

This compound exerts its potent cytotoxic and microtubule-stabilizing effects through a covalent and irreversible binding to β-tubulin.[5][6] This mechanism distinguishes it from non-covalent microtubule stabilizers like paclitaxel (B517696).

Binding Site and Stoichiometry: Mass spectrometry and X-ray crystallography studies have unequivocally identified the binding site of this compound within the taxane (B156437) luminal site of β-tubulin.[1][7][8] The covalent bond is formed between the C9 of this compound's α,β-unsaturated ketone and the nucleophilic side chains of two specific amino acid residues: Asparagine 228 (N228) and Histidine 229 (H229) .[1] The binding occurs with a precise 1:1 stoichiometry , meaning one molecule of this compound binds to one molecule of β-tubulin.[1][8]

Conformational Changes and Microtubule Stabilization: Upon covalent binding, this compound induces a significant conformational change in β-tubulin. A critical structural element, the M-loop, which is typically disordered in the tubulin dimer, becomes structured into a short helix.[5][7][9] This M-loop stabilization is crucial for enhancing the lateral contacts between tubulin protofilaments, thereby promoting microtubule assembly and preventing their disassembly.[5][7] This mechanism of action is shared with paclitaxel, but the covalent nature of this compound's binding leads to a more persistent and irreversible stabilization of the microtubule network.[5][9]

Quantitative Data

The interaction between this compound and tubulin, as well as its cellular effects, have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780 | Ovarian Carcinoma | 7.1 ± 0 | [1] |

| A2780AD | Ovarian Carcinoma (P-gp overexpressing) | 7.5 ± 0.6 | [1] |

| PC-3 | Prostate Cancer | 0.29 - 0.46 µM | [2] |

| DU145 | Prostate Cancer | 0.29 - 0.46 µM | [2] |

| PC-3/DTX | Prostate Cancer (Docetaxel-resistant) | 0.29 - 0.46 µM | [2] |

| DU145/DTX | Prostate Cancer (Docetaxel-resistant) | 0.29 - 0.46 µM | [2] |

| A549 | Lung Carcinoma | 3.2 ± 0.4 | [8] |

| MCF-7 | Breast Cancer | 6.5 ± 0.7 | [8] |

| HCT116 | Colon Carcinoma | 7.2 ± 0.8 | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 2.8 - 5.4 | [9] |

| MDA-MB-453 | Triple-Negative Breast Cancer | 2.8 - 5.4 | [9] |

| BT-549 | Triple-Negative Breast Cancer | 2.8 - 5.4 | [9] |

| HCC70 | Triple-Negative Breast Cancer | 2.8 - 5.4 | [9] |

| HCC1806 | Triple-Negative Breast Cancer | 2.8 - 5.4 | [9] |

| HCC1937 | Triple-Negative Breast Cancer | 2.8 - 5.4 | [9] |

Table 2: Biochemical Interaction Parameters

| Parameter | Value | Conditions | Reference |

| Stoichiometry of Binding | 1:1 (this compound:β-tubulin) | Purified tubulin | [1][8] |

| Critical Concentration (Cr) for Tubulin Assembly | 4.1 µM | PEDTA4 buffer, 1 mM GTP, 37°C | [1] |

| Mant-GTP Binding Affinity (Unmodified Tubulin) | 12 ± 2 x 10⁵ M⁻¹ | 25°C | [10][11] |

| Mant-GTP Binding Affinity (this compound-Tubulin Adduct) | 1.4 ± 0.3 x 10⁵ M⁻¹ | 25°C | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the covalent binding of this compound to β-tubulin.

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Protocol: [9]

-

Preparation of Reagents:

-

Purified porcine tubulin (e.g., from Cytoskeleton, Inc.).

-

GPEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP.

-

10% glycerol (B35011) in GPEM buffer.

-

This compound stock solution (e.g., 2 mM in DMSO).

-

Control compounds (e.g., paclitaxel as a positive control, combretastatin (B1194345) A-4 as a negative control for stabilization).

-

-

Assay Procedure:

-

Keep all components on ice during preparation.

-

In a 96-well plate, add 1 µL of the 2 mM compound stock to individual wells containing GPEM buffer with 10% glycerol to achieve a final concentration of 20 µM in a total volume of 100 µL.

-

Add purified tubulin to a final concentration of 20 µM to each well.

-

Measure the absorbance at 340 nm every minute for a duration of 40 minutes at 37°C using a plate reader. An increase in absorbance indicates microtubule polymerization.

-

Mass Spectrometry for Adduct Identification

This method is used to identify the specific amino acid residues on β-tubulin that are covalently modified by this compound.

Protocol: (Adapted from[1])

-

Sample Preparation:

-

Incubate purified tubulin (or microtubules) with this compound.

-

Perform in-solution or in-gel tryptic digestion of the tubulin-Zampanolide adduct and control (unmodified) tubulin.

-

-

LC-MS/MS Analysis:

-

Inject the resulting peptide mixtures onto a C18 reversed-phase microcolumn for desalting and separation using a liquid chromatography system.

-

Analyze the eluted peptides using a mass spectrometer (e.g., a hybrid quadrupole time-of-flight or Orbitrap instrument).

-

Perform data-dependent acquisition, where the instrument automatically selects peptide precursor ions for fragmentation (MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein sequence database containing tubulin.

-

Use search parameters that allow for the detection of a mass shift corresponding to the addition of this compound on specific amino acid residues (e.g., N and H).

-

Manually validate the MS/MS spectra of modified peptides to confirm the site of modification.

-

Cell-Based Cytotoxicity Assay (MTT/SRB)

These assays are used to determine the concentration of this compound that inhibits cell proliferation or kills cancer cells.

MTT Assay Protocol: (Adapted from[1])

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

SRB Assay Protocol: (Adapted from[9])

-

Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with sulforhodamine B (SRB) solution.

-

Washing: Wash away the unbound dye with acetic acid.

-

Dye Solubilization: Solubilize the protein-bound dye with a Tris-base solution.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of drug that inhibits cell growth by 50%).

X-ray Crystallography of the Tubulin-Zampanolide Complex

This technique provides a high-resolution, three-dimensional structure of this compound bound to tubulin, offering detailed insights into the molecular interactions.

Protocol: (General principles adapted from[7][12][13])

-

Protein Complex Formation: Form a stable complex of tubulin with a crystallization-assisting protein (e.g., a stathmin-like domain) and this compound.

-

Crystallization: Screen for crystallization conditions by varying parameters such as precipitant concentration, pH, and temperature using techniques like vapor diffusion.

-

Data Collection: Expose the resulting crystals to a high-intensity X-ray beam (e.g., at a synchrotron source) to collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known tubulin structure as a model. Refine the atomic coordinates of the protein and the ligand to fit the electron density map.

-

Structural Analysis: Analyze the final structure to identify the precise binding mode of this compound, the covalent linkage, and the conformational changes induced in tubulin.

Conclusion

This compound's covalent binding to β-tubulin represents a compelling mechanism for potent anticancer activity, particularly in the context of drug resistance. The irreversible nature of this interaction leads to sustained microtubule stabilization and cytotoxicity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to design novel covalent inhibitors targeting the tubulin cytoskeleton. The continued investigation into the nuanced interactions of compounds like this compound will undoubtedly pave the way for the development of next-generation chemotherapeutics.

References

- 1. This compound, a potent new microtubule stabilizing agent, covalently reacts with the taxane luminal site in both tubulin α,β-heterodimers and microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiproliferative evaluation of new this compound mimics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. "New this compound Mimics: Design, Synthesis, and Antiproliferative Evalu" by G. Chen, Z. Jiang et al. [digitalcommons.xula.edu]

- 4. Synthesis and antiproliferative evaluation of new this compound mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Evaluation of (−)-Zampanolide Demonstrates Potent and Persistent Antitumor Efficacy When Targeted to the Tumor Site | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Molecular mechanism of action of microtubule-stabilizing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and dactylolide: cytotoxic tubulin-assembly agents and promising anticancer leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Evaluation of (−)-Zampanolide Demonstrates Potent and Persistent Antitumor Efficacy When Targeted to the Tumor Site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound Binding to Tubulin Indicates Cross-Talk of Taxane Site with Colchicine and Nucleotide Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Zampanolide: A Technical Guide to a Covalent Microtubule-Stabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of zampanolide, a potent microtubule-stabilizing agent (MSA) with a unique covalent binding mechanism. This compound, originally isolated from the marine sponge Fasciospongia rimosa, has demonstrated significant cytotoxic activity against a range of cancer cell lines, including those resistant to conventional chemotherapeutics like paclitaxel.[1][2] Its distinct mechanism of action and potent antiproliferative effects make it a compound of high interest for oncology research and drug development.

Mechanism of Action

This compound exerts its biological effects by promoting the polymerization and stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[1][2] Unlike non-covalent stabilizers such as paclitaxel, this compound forms an irreversible covalent bond with its target, β-tubulin.[2][3][4]

Binding Site and Covalent Adduct Formation: this compound binds to the taxane (B156437) site on β-tubulin.[1][4][5] Mass spectrometry and structural studies have confirmed that it covalently reacts with residues Asn228 (N228) and His229 (H229) within this luminal pocket.[1] This covalent linkage is key to its persistent and potent stabilizing effect. The interaction stabilizes the M-loop of β-tubulin, promoting a conformation that favors lateral contacts between protofilaments, which is crucial for microtubule stability.[3][5] This mechanism of M-loop stabilization is shared with paclitaxel, but the covalent nature of this compound's binding makes the effect more durable.[3][4]

Cellular Consequences: The irreversible stabilization of microtubules disrupts their normal dynamics, which are critical for the formation and function of the mitotic spindle during cell division.[1][2] This leads to a cascade of cellular events:

-

Mitotic Arrest: Cells are unable to progress through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[1][3][4]

-

Spindle Assembly Checkpoint (SAC) Activation: The presence of abnormal, hyper-stabilized spindles activates the SAC, preventing the onset of anaphase.

-

Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), leading to the elimination of cancer cells.

dot digraph "Zampanolide_Mechanism_of_Action" { graph [ rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, size="10,5", dpi=72 ];

node [ shape=rectangle, style="filled", fontname="Arial", fontsize=11, penwidth=1.5 ];

edge [ arrowhead=normal, penwidth=1.5 ];

// Nodes ZMP [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="αβ-Tubulin Dimer\n(Unstable)", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="Non-covalent\nPre-reaction Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Covalent [label="Covalent Adduct\n(β-Tubulin N228/H229)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MT_Stab [label="Microtubule\nStabilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MT_Dynamics [label="Disruption of\nMicrotubule Dynamics", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitotic_Arrest [label="G2/M Mitotic Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ZMP -> Complex [color="#5F6368"]; Tubulin -> Complex [color="#5F6368"]; Complex -> Covalent [label="Irreversible", color="#EA4335", fontcolor="#EA4335"]; Covalent -> MT_Stab [color="#5F6368"]; MT_Stab -> MT_Dynamics [color="#5F6368"]; MT_Dynamics -> Mitotic_Arrest [color="#5F6368"]; Mitotic_Arrest -> Apoptosis [color="#5F6368"];

// Invisible nodes for alignment {rank=same; ZMP; Tubulin;} } Caption: Covalent binding and downstream cellular effects of this compound.

Quantitative Data

This compound exhibits potent antiproliferative and cytotoxic activity across numerous cancer cell lines, often in the low nanomolar range. Its efficacy is notably retained in cell lines that have developed resistance to other microtubule-targeting agents, such as paclitaxel, partly due to its covalent binding mechanism which may circumvent efflux pump-mediated resistance.[2][6]

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Potency Metric | Value (nM) | Comments | Reference |

| Human Ovarian Cancer | |||||

| 1A9 | Ovarian Carcinoma | IC₅₀ | 3.6 - 23.3 | Range observed for natural and synthetic this compound | [2] |

| A2780 | Ovarian Carcinoma (sensitive) | IC₅₀ | 1.5 | - | [7] |

| A2780AD | Ovarian Carcinoma (resistant) | IC₅₀ | 2.1 | Overexpresses P-glycoprotein (P-gp); Resistance Ratio: 1.4 | [2][7] |

| Triple-Negative Breast Cancer | |||||

| MDA-MB-231 | Breast Adenocarcinoma | GI₅₀ | 2.8 | - | [3] |

| MDA-MB-468 | Breast Adenocarcinoma | GI₅₀ | 5.4 | - | [3] |

| HCC1937 | Breast Carcinoma | GI₅₀ | 4.3 | - | [3] |

| Human Prostate Cancer | |||||

| PC-3 | Prostate Adenocarcinoma | IC₅₀ | 0.29 - 0.86 µM | Data for this compound mimics, not parent compound | [8] |

| DU145 | Prostate Carcinoma | IC₅₀ | 0.29 - 0.46 µM | Data for this compound mimics, not parent compound | [8] |

| Other Cell Lines | |||||

| A549 | Lung Carcinoma | IC₅₀ | 10 | - | [1] |

| HeLa | Cervical Adenocarcinoma | IC₅₀ | 12.3 | - | [2] |

IC₅₀ (Half-maximal inhibitory concentration): Concentration causing 50% inhibition of cell proliferation. GI₅₀ (Half-maximal growth inhibition): Concentration causing 50% inhibition of cell growth.

Table 2: Biochemical Activity of this compound

| Assay Type | Parameter | Value (µM) | Conditions | Reference |

| Tubulin Polymerization Assay | Cr | 0.81 ± 0.16 | Critical concentration of tubulin required for assembly | [1] |

| Tubulin Polymerization Assay | Cr (DCX) | 0.65 ± 0.05 | Comparative value for Docetaxel (DCX) under the same conditions | [1] |

| Nucleotide Binding Affinity | Kₐ (GTP) | 1.4 ± 0.3 x 10⁵ M⁻¹ | Affinity of Mant-GTP to this compound-tubulin adduct | [9][10] |

| Nucleotide Binding Affinity | Kₐ (GTP) | 12 ± 2 x 10⁵ M⁻¹ | Affinity of Mant-GTP to unmodified tubulin | [9][10] |

Cr: Critical concentration of tubulin for polymerization. A lower value indicates a stronger promotion of assembly. Kₐ: Association constant.

Key Experimental Protocols

The following are detailed methodologies for assays commonly used to characterize this compound and other microtubule-stabilizing agents.

In Vitro Tubulin Polymerization Assay (Light Scattering)

This assay measures the effect of a compound on the rate and extent of tubulin polymerization into microtubules by monitoring changes in light scattering (absorbance).

Materials:

-

Purified tubulin (e.g., porcine brain tubulin, >99% pure)

-

G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (Guanosine-5'-triphosphate), 100 mM stock

-

Glycerol

-

This compound (or other test compounds) dissolved in DMSO

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

-

96-well plates (UV-transparent)

Procedure:

-

Preparation: Chill all reagents, buffers, and plates on ice.

-

Reaction Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture. For a final volume of 100 µL per well:

-

G-PEM Buffer with 10% glycerol.

-

Purified tubulin to a final concentration of 2-4 mg/mL (e.g., 20 µM).

-

Test compound (e.g., this compound) to the desired final concentration (e.g., 20 µM). Include a DMSO-only vehicle control.

-

-

Initiation: To initiate polymerization, add GTP to a final concentration of 1 mM. Mix gently but thoroughly by pipetting.

-

Measurement: Immediately transfer 100 µL of the reaction mixture to the wells of a pre-chilled 96-well plate.

-

Incubation and Reading: Place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 40-60 minutes.

-

Analysis: Plot absorbance (OD at 340 nm) versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of compound-treated samples to the vehicle control. Stabilizing agents like this compound will show a faster rate and/or a higher final extent of polymerization.[3][11]

dot digraph "Tubulin_Polymerization_Assay_Workflow" { graph [ rankdir="TB", splines=ortho, nodesep=0.4, size="10,5", dpi=72 ];

node [ shape=rectangle, style="filled", fontname="Arial", fontsize=11, penwidth=1.5 ];

edge [ arrowhead=normal, penwidth=1.5 ];

// Nodes Start [label="Prepare Reagents on Ice\n(Tubulin, Buffer, GTP, ZMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Combine Tubulin, Buffer,\nand ZMP in Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate [label="Initiate with GTP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C in\nPlate Reader", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance (340 nm)\nEvery Minute", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Plot Absorbance vs. Time", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Mix [color="#5F6368"]; Mix -> Initiate [color="#5F6368"]; Initiate -> Incubate [color="#5F6368"]; Incubate -> Read [color="#5F6368"]; Read -> Analyze [color="#5F6368"]; } Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability / Cytotoxicity Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is widely used to assess the cytotoxicity of anticancer agents.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (or other test compounds)

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader capable of reading absorbance at 510 nm

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle control (DMSO) and untreated wells. Incubate for the desired exposure time (e.g., 48-72 hours).

-

Cell Fixation: Gently aspirate the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.

-

Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the drug concentration and determine the GI₅₀ or IC₅₀ value using non-linear regression analysis.[3]

Immunofluorescence Microscopy of Cellular Microtubules

This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Cells (e.g., A549, HCC1937) grown on glass coverslips in a multi-well plate

-

This compound

-

Formaldehyde (B43269), 4% in PBS

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 2% BSA in PBS)

-

Primary antibody: Mouse anti-α-tubulin monoclonal antibody

-

Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

-

Nuclear stain: DAPI or Hoechst 33342

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat the cells with the desired concentration of this compound (e.g., 50-100 nM) or vehicle (DMSO) for 18-24 hours.[1][3]

-

Fixation: Wash cells with warm PBS. Fix the cells by incubating with 4% formaldehyde for 20-30 minutes at room temperature.[12]

-

Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with permeabilization buffer for 10-20 minutes.[11][12]

-

Blocking: Wash twice with PBS. Block non-specific antibody binding by incubating with blocking buffer for 45-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash three times with PBS. Incubate with a nuclear stain like DAPI (e.g., 1 µg/mL) for 5-10 minutes.

-

Mounting and Imaging: Wash a final three times with PBS. Mount the coverslips onto glass slides using mounting medium. Image the cells using a fluorescence microscope. This compound-treated cells are expected to show dense microtubule bundling and abnormal mitotic spindles (asters) compared to the fine filamentous network in control cells.[1]

dot digraph "Signaling_Pathway" { graph [ rankdir="TB", splines=ortho, nodesep=0.4, size="10,5", dpi=72 ];

node [ shape=rectangle, style="filled", fontname="Arial", fontsize=11, penwidth=1.5 ];

edge [ arrowhead=normal, penwidth=1.5 ];

// Nodes ZMP [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; MT_Stab [label="Irreversible Microtubule\nHyper-stabilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spindle [label="Defective Mitotic Spindle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAC [label="Spindle Assembly Checkpoint\n(SAC) Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; APC [label="Inhibition of Anaphase-\nPromoting Complex (APC/C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Securin [label="Securin & Cyclin B\nAccumulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Arrest [label="G2/M Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ZMP -> MT_Stab [color="#5F6368"]; MT_Stab -> Spindle [color="#5F6368"]; Spindle -> SAC [color="#5F6368"]; SAC -> APC [color="#5F6368"]; APC -> Securin [color="#5F6368"]; Securin -> Arrest [color="#5F6368"]; Arrest -> Apoptosis [label="Prolonged\nArrest", color="#5F6368", fontcolor="#5F6368"]; } Caption: Cellular signaling cascade initiated by this compound.

References

- 1. This compound, a potent new microtubule stabilizing agent, covalently reacts with the taxane luminal site in both tubulin α,β-heterodimers and microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vivo Evaluation of (−)-Zampanolide Demonstrates Potent and Persistent Antitumor Efficacy When Targeted to the Tumor Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular mechanism of action of microtubule-stabilizing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antiproliferative evaluation of new this compound mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound Binding to Tubulin Indicates Cross-Talk of Taxane Site with Colchicine and Nucleotide Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Zampanolide and its Analogues: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Potent Microtubule Stabilizing Agent

Zampanolide, a complex macrolide first isolated from the marine sponge Fasciospongia rimosa in 1996, has emerged as a promising lead compound in the development of novel anticancer therapeutics.[1][2] Its potent cytotoxicity against a broad range of cancer cell lines, including those exhibiting multi-drug resistance, is attributed to its unique mechanism of action as a microtubule-stabilizing agent (MSA).[3][4][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogues, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, the impact of structural modifications on its biological activity, present quantitative data in a structured format, and provide detailed experimental protocols for key assays.

Mechanism of Action: Covalent Stabilization of Microtubules

This compound exerts its cytotoxic effects by promoting the polymerization of tubulin and stabilizing the resulting microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][6] Unlike many other MSAs such as paclitaxel, this compound forms a covalent bond with β-tubulin within the taxane (B156437) binding site.[1] This irreversible binding is a key feature that allows this compound to overcome certain mechanisms of drug resistance.[7]

Mass spectrometry studies have revealed that this compound covalently reacts with residues N228 and H229 in the taxane site of β-tubulin.[1] High-resolution crystal structures of the αβ-tubulin-Zampanolide complex have further elucidated this interaction, showing that the side chain of this compound induces a conformational change in the M-loop of β-tubulin, structuring it into a short helix.[8] This M-loop stabilization enhances lateral contacts between tubulin protofilaments, thereby promoting microtubule assembly and stability.[7][8]

References

- 1. This compound, a potent new microtubule stabilizing agent, covalently reacts with the taxane luminal site in both tubulin α,β-heterodimers and microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and dactylolide: cytotoxic tubulin-assembly agents and promising anticancer leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Dactylolide: Cytotoxic Tubulin-Assembly Agents and Promising Anticancer Leads [vtechworks.lib.vt.edu]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antiproliferative evaluation of new this compound mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In Vivo Evaluation of (−)-Zampanolide Demonstrates Potent and Persistent Antitumor Efficacy When Targeted to the Tumor Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of action of microtubule-stabilizing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Zampanolide: A Potent Microtubule-Stabilizing Agent with Broad-Spectrum Cytotoxic Activity Against Cancer Cell Lines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Zampanolide, a marine-derived macrolide, has emerged as a potent cytotoxic agent with significant potential in oncology research and drug development. First isolated from the marine sponge Fasciospongia rimosa, this natural product exhibits profound anti-proliferative effects against a wide array of cancer cell lines, including those exhibiting multi-drug resistance. Its unique mechanism of action, centered on the stabilization of microtubules, distinguishes it from other tubulin-binding agents and underscores its promise as a novel anti-cancer therapeutic. This technical guide provides a comprehensive overview of the cytotoxic activity of this compound, detailing its effects on various cancer cell lines, the underlying molecular mechanisms, and the experimental protocols used to elucidate its activity.

Cytotoxic Activity of this compound

This compound demonstrates potent cytotoxic and anti-proliferative activity in the low nanomolar range across numerous human cancer cell lines. Its efficacy extends to cell lines that have developed resistance to other microtubule-targeting drugs, such as paclitaxel.[1] This is largely attributed to its unique covalent binding to β-tubulin.[2][3]

Quantitative Data on Cytotoxic Activity

The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values of this compound in various cancer cell lines.

| Cancer Type | Cell Line | IC50 (nM) | Reference(s) |

| Leukemia | P388 | 2 - 10 | [1] |

| Lung Carcinoma | A549 | 2 - 10 | [1] |

| Colon Adenocarcinoma | HT29 | 2 - 10 | [1] |

| Melanoma | Mel28 | 2 - 10 | [1] |

| Leukemia | HL-60 | Low Nanomolar | [1] |

| Ovarian Cancer | 1A9 | Low Nanomolar | [1] |

| Ovarian Cancer | A2780 | 1.4 - 7.1 | [1] |

| Ovarian Cancer (Drug-Resistant) | A2780AD | 1.5 - 7.5 | [1] |

| Ovarian Cancer | OVCAR 8 | 20 | [1] |

| Myeloid Leukemia | SKM-1 | Low Nanomolar | [1] |

| Histiocytic Lymphoma | U937 | Low Nanomolar | [1] |

| Breast Cancer (TNBC) | MDA-MB-231 | GI50: 2.8 - 5.4 | [4][5] |

| Breast Cancer (TNBC) | HCC1937 | GI50: 2.8 - 5.4 | [4][5] |

| Breast Cancer (TNBC) | BT-549 | GI50: 2.8 - 5.4 | [4][5] |

| Breast Cancer (TNBC) | SUM-159 | GI50: 2.8 - 5.4 | [4][5] |

| Breast Cancer (TNBC) | MDA-MB-468 | GI50: 2.8 - 5.4 | [4][5] |

| Breast Cancer (TNBC) | HCC1806 | GI50: 2.8 - 5.4 | [4][5] |

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

The primary mechanism of this compound's cytotoxic activity is its interaction with the microtubule cytoskeleton.[6][7] Unlike many other microtubule-stabilizing agents that bind non-covalently, this compound forms a covalent bond with β-tubulin at the taxane-binding site.[2][8]

This covalent modification has several significant consequences:

-

Enhanced Microtubule Stabilization: this compound potently promotes the polymerization of tubulin into stable microtubules, disrupting the dynamic instability required for normal cellular processes.[7][9]

-

Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[1][2][9]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[10]

-

Overcoming Drug Resistance: The covalent nature of this compound's binding makes it less susceptible to efflux by P-glycoprotein (P-gp), a common mechanism of multi-drug resistance.[1]

The following diagram illustrates the proposed signaling pathway of this compound-induced cytotoxicity.

Experimental Protocols

The cytotoxic activity of this compound is typically assessed using in vitro cell viability and proliferation assays. The following are detailed methodologies for the MTT and Sulforhodamine B (SRB) assays, commonly employed for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Harvest cells in the exponential growth phase and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for the MTT assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Wash solution (1% acetic acid)

-

Solubilization buffer (10 mM Tris base, pH 10.5)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells as described in the MTT assay protocol.

-

Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Carefully remove the supernatant and wash the wells five times with 200 µL of 1% acetic acid. Allow the plates to air dry completely.

-

SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and plot a dose-response curve to determine the GI50 value.

The following diagram illustrates the workflow for the SRB assay.

Conclusion

This compound is a remarkably potent cytotoxic agent with a broad spectrum of activity against various cancer cell lines, including those resistant to conventional chemotherapeutics. Its unique mechanism of covalent microtubule stabilization leading to mitotic arrest and apoptosis presents a compelling avenue for the development of novel anti-cancer drugs. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize and harness the therapeutic potential of this compound. Further investigation into its in vivo efficacy, pharmacokinetic properties, and potential for combination therapies is warranted to fully realize its clinical promise.

References

- 1. MTT (Assay protocol [protocols.io]

- 2. texaschildrens.org [texaschildrens.org]

- 3. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]

- 4. This compound, a Microtubule-Stabilizing Agent, Is Active in Resistant Cancer Cells and Inhibits Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound and dactylolide: cytotoxic tubulin-assembly agents and promising anticancer leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a potent new microtubule stabilizing agent, covalently reacts with the taxane luminal site in both tubulin α,β-heterodimers and microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Zampanolide: A Covalent Microtubule Stabilizer Overcoming Paclitaxel Resistance in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclitaxel (B517696), a cornerstone of cancer chemotherapy, faces a significant challenge in the form of drug resistance, often mediated by mechanisms such as P-glycoprotein (P-gp) mediated drug efflux and mutations in its target, β-tubulin. Zampanolide, a marine-derived macrolide, has emerged as a potent microtubule-stabilizing agent with a unique mechanism of action that effectively circumvents these resistance pathways. By forming a covalent bond with β-tubulin at the taxane-binding site, this compound exhibits persistent and potent cytotoxic activity against cancer cell lines that are highly resistant to paclitaxel. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on paclitaxel-resistant cancer cells, including quantitative data on its efficacy, detailed experimental protocols for its study, and a visualization of its mechanism of action.

Introduction

Microtubule-targeting agents (MTAs) are a critical class of anticancer drugs that disrupt the dynamics of the microtubule cytoskeleton, leading to cell cycle arrest and apoptosis. Paclitaxel, one of the most successful MTAs, stabilizes microtubules, thereby inhibiting their dynamic instability, which is essential for mitotic spindle formation and cell division.[1] However, the clinical efficacy of paclitaxel is often limited by the development of drug resistance.

This compound is a natural product isolated from the marine sponge Cacospongia mycofijiensis.[2] It acts as a microtubule-stabilizing agent, similar to paclitaxel, but with a key distinction: it binds covalently to β-tubulin.[3] This irreversible binding confers a significant advantage, allowing this compound to maintain its potent anticancer activity in cells that have developed resistance to non-covalently binding taxanes like paclitaxel.[2][4]

Mechanism of Action: Covalent Binding and Microtubule Stabilization

This compound's primary mechanism of action is the stabilization of microtubules. It binds to the taxane-binding site on β-tubulin and forms a covalent bond, a feature that distinguishes it from paclitaxel.[3] This covalent interaction leads to irreversible stabilization of the microtubule polymer, promoting tubulin assembly and leading to a potent G2/M phase cell cycle arrest.[1][2]

The consequence of this stable microtubule polymerization is the disruption of the mitotic spindle, preventing proper chromosome segregation and ultimately triggering apoptosis. The covalent nature of this compound's binding is hypothesized to be the key to its efficacy in paclitaxel-resistant cells.

Diagram: this compound's Covalent Binding to β-Tubulin

References

- 1. mdpi.com [mdpi.com]

- 2. In Vivo Evaluation of (−)-Zampanolide Demonstrates Potent and Persistent Antitumor Efficacy When Targeted to the Tumor Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a potent new microtubule stabilizing agent, covalently reacts with the taxane luminal site in both tubulin α,β-heterodimers and microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Microtubule-Stabilizing Agent, Is Active in Resistant Cancer Cells and Inhibits Cell Migration | MDPI [mdpi.com]

total synthesis of Zampanolide and its stereochemistry

An In-depth Technical Guide on the Total Synthesis and Stereochemistry of Zampanolide

Abstract

This compound is a potent, microtubule-stabilizing macrolide first isolated from the marine sponge Fasciospongia rimosa in 1996.[1][2] Its unique 20-membered unsaturated lactone structure, which features a rare N-acyl hemiaminal side chain, has made it a compelling target for total synthesis.[3] this compound exhibits powerful cytotoxic activity against a range of cancer cell lines, including those resistant to paclitaxel, by binding to the taxane (B156437) site on β-tubulin and promoting microtubule assembly.[2][4][5] Unlike taxanes, however, it forms a covalent bond with tubulin, contributing to its persistent effects.[4] The scarcity of the natural product has necessitated the development of multiple synthetic routes to enable further biological evaluation and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the stereochemical intricacies of this compound and the key strategies that have been successfully employed in its total synthesis.

The Stereochemistry of (-)-Zampanolide

The absolute stereochemistry of the naturally occurring, levorotatory enantiomer, (-)-zampanolide, was unequivocally established through total synthesis as (11S, 15S, 19S, 20S).[4] A critical aspect of its structure is its relationship with (+)-dactylolide, a related marine natural product that lacks the N-acyl hemiaminal side chain and displays only modest cytotoxicity.[2] Synthetic efforts have confirmed that the macrocyclic core of natural (-)-zampanolide is the enantiomer of the core of natural (+)-dactylolide.[1][6] This highlights the profound impact of both the absolute configuration of the macrolactone and the presence and stereochemistry of the C20 side chain on the molecule's potent biological activity.[7]

Retrosynthetic Analysis and Core Strategies

The numerous total syntheses of this compound, while diverse, share common strategic elements.[4] A convergent approach is typically favored, wherein the complex molecule is disconnected into more manageable fragments that are synthesized independently before being coupled.

A general retrosynthetic analysis reveals three primary disconnections:

-

C20 N-Acyl Hemiaminal: The sensitive hemiaminal linkage is often installed in the final steps of the synthesis from the corresponding macrocyclic aldehyde, the structure of which is known as dactylolide.[2]

-

Macrolactone Ester Bond: The 20-membered ring is disconnected at the C1-O ester linkage, revealing a linear hydroxy acid precursor.

-

Key Carbon-Carbon Bonds: The linear precursor is further broken down into two or more key fragments, commonly a C1-C9/C10 unit containing the dienoate system and a C11-C20 fragment containing the stereochemically rich tetrahydropyran (B127337) (THP) ring.[2]

Caption: General retrosynthetic analysis of (-)-Zampanolide.

Key Synthetic Transformations and Methodologies

Stereoselective Synthesis of the Tetrahydropyran Ring

The construction of the cis-2,6-disubstituted tetrahydropyran (THP) ring with the correct stereochemistry is a cornerstone of this compound synthesis. Several elegant methods have been developed:

-

DDQ/Brønsted Acid-Promoted Oxidative Cyclization: A novel method involves the cyclization of an allylsilane precursor bearing a cinnamyl ether.[1][2] This reaction proceeds with high diastereoselectivity to afford the desired cis-THP ring, presumably via a Zimmerman-Traxler-type transition state where all substituents occupy equatorial positions.[1]

-

Intramolecular Silyl-Modified Sakurai (ISMS) Reaction: This strategy has also been employed for the stereocontrolled construction of the 2,6-disubstituted exo-methylene pyran subunit.[8]

-

Prins-Type Cyclization: Segment-coupling Prins cyclizations have been utilized to forge the THP ring system effectively.[9]

Macrocyclization: Forming the 20-Membered Ring

Closing the large, flexible 20-membered ring is a significant challenge. The two most successful strategies rely on powerful, modern organometallic and organophosphorus reactions.

-

Ring-Closing Metathesis (RCM): This is a widely used strategy where a linear diene precursor is cyclized using a ruthenium catalyst, such as Grubbs' second-generation catalyst.[1][2][7] The reaction is typically preceded by a Yamaguchi esterification to couple the alcohol and carboxylic acid fragments.[1][2]

-

Intramolecular Horner-Wadsworth-Emmons (HWE) Olefination: An alternative and high-yielding approach involves the cyclization of a linear precursor containing a β-keto phosphonate (B1237965) and an aldehyde.[9][10] This method forms the C8-C9 double bond while simultaneously closing the macrolactone.

References

- 1. Enantioselective Total Synthesis of (−)-Zampanolide, a Potent Microtubule-Stabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Potent Antitumor Macrolide, (-)-Zampanolide: An Oxidative Intramolecular Cyclization-Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linear (−)-Zampanolide: Flexibility in Conformation-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound and dactylolide: cytotoxic tubulin-assembly agents and promising anticancer leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Studies Toward the Synthesis of (-)-Zampanolide: Preparation of the Macrocyclic Core - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total synthesis of (-)-zampanolide and structure-activity relationship studies on (-)-dactylolide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Zampanolide: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zampanolide, a potent microtubule-stabilizing macrolide, has garnered significant interest in the field of oncology due to its unique covalent binding mechanism and efficacy against multidrug-resistant cancer cell lines. This technical guide provides an in-depth overview of this compound's natural source, the ongoing discussion regarding its producing organism, detailed experimental protocols for its isolation and bioactivity assessment, and a summary of its quantitative biological data. Furthermore, this document illustrates the key signaling pathways and experimental workflows using schematic diagrams to facilitate a comprehensive understanding of this promising natural product.

Natural Source and Producing Organism

This compound is a marine-derived natural product, first isolated in 1996. The primary documented sources of this compound are marine sponges.

Documented Natural Sources

Initial isolation of this compound was from the marine sponge Fasciospongia rimosa collected off the coast of Okinawa, Japan.[1] Subsequently, it has also been isolated from another marine sponge, Cacospongia mycofijiensis, found in the waters of Tonga.[2][3] The yield of this compound from its natural sources is notably low, estimated to be around 0.001% of the wet weight of the sponge, which presents a significant challenge for its large-scale production for further research and clinical development.[1]

The Producing Organism: Sponge or Symbiont?

A crucial and yet not definitively answered question is the true biological origin of this compound. While isolated from sponges, many complex polyketide natural products found in marine invertebrates are biosynthesized by associated symbiotic microorganisms.[3][4] The structural complexity of this compound is characteristic of microbial polyketide synthase (PKS) pathways.[5] Although the direct evidence of a specific symbiotic bacterium producing this compound is yet to be established, the co-isolation of this compound and its structural analog dactylolide suggests a shared or related biosynthetic origin.[6] The prevailing hypothesis in the field is that a symbiotic microorganism residing within the sponge tissue is the actual producer of this compound. The identification and culture of such a symbiont would be a significant breakthrough for a sustainable supply of this potent molecule.

Quantitative Bioactivity Data

This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values typically in the low nanomolar range. Its efficacy is maintained in multidrug-resistant cell lines that overexpress P-glycoprotein, a common mechanism of resistance to conventional chemotherapeutics like paclitaxel.[7][8]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| P388 | Murine Leukemia | 2-10 | [7] |

| A549 | Human Lung Carcinoma | 3.2 ± 0.4 | [7] |

| HT29 | Human Colon Adenocarcinoma | 2-10 | [7] |

| MEL28 | Human Melanoma | 2-10 | [7] |

| HL-60 | Human Promyelocytic Leukemia | Low nM | [7] |

| 1A9 | Human Ovarian Carcinoma | 3.6 - 23.3 | [1] |

| A2780 | Human Ovarian Carcinoma | Low nM | [7] |

| OVCAR-8 | Human Ovarian Carcinoma | Low nM | [7] |

| SKM-1 | Myelodysplastic Syndrome | 1.1 | [9] |

| U937 | Human Histiocytic Lymphoma | 2.9 | [9] |

| MCF-7 | Human Breast Adenocarcinoma | 6.5 ± 0.7 | [7] |

| HCT116 | Human Colorectal Carcinoma | 7.2 ± 0.8 | [7] |

| PC-3 | Human Prostate Adenocarcinoma | 2.9 ± 0.4 | [7] |

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Experimental Protocols

Extraction and Isolation of this compound from Cacospongia mycofijiensis

This protocol is a representative procedure based on methodologies described in the literature.[6]

1. Extraction: a. Collect specimens of Cacospongia mycofijiensis and freeze immediately. b. Lyophilize the frozen sponge material to remove water. c. Macerate the dried sponge material and extract exhaustively with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (1:1 v/v) at room temperature. d. Filter the extract and concentrate under reduced pressure to obtain a crude extract.

2. Solvent Partitioning: a. Suspend the crude extract in 90% aqueous methanol. b. Perform a liquid-liquid partition against n-hexane to remove nonpolar lipids. c. Collect the aqueous methanol fraction and evaporate the solvent. d. Resuspend the residue in water and partition against ethyl acetate (B1210297) (EtOAc). e. Collect the EtOAc fraction, which contains this compound, and dry it over anhydrous sodium sulfate. f. Concentrate the EtOAc fraction in vacuo.

3. Chromatographic Purification: a. Silica (B1680970) Gel Chromatography: i. Subject the concentrated EtOAc fraction to silica gel column chromatography. ii. Elute with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. iii. Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp for visualization. iv. Pool fractions containing this compound based on TLC analysis. b. Reversed-Phase High-Performance Liquid Chromatography (HPLC): i. Further purify the this compound-containing fractions by preparative reversed-phase HPLC. ii. Column: C18, 10 µm, 250 x 10 mm. iii. Mobile Phase: A gradient of acetonitrile (B52724) (ACN) in water (both containing 0.1% trifluoroacetic acid). iv. Gradient: Start with 40% ACN and increase to 100% ACN over 40 minutes. v. Flow Rate: 4 mL/min. vi. Detection: UV at 230 nm. vii. Collect the peak corresponding to this compound. viii. Confirm the purity and identity of the isolated this compound by analytical HPLC, mass spectrometry, and NMR spectroscopy.

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

1. Cell Plating: a. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). b. Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. c. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same percentage of DMSO) and a positive control. d. Incubate the plate for 48-72 hours.

3. Cell Fixation: a. After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA). b. Incubate at 4°C for 1 hour to fix the cells. c. Wash the plate five times with slow-running tap water and allow it to air dry completely.

4. Staining: a. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. b. Stain for 30 minutes at room temperature. c. Quickly rinse the plate four times with 1% acetic acid to remove unbound dye. d. Allow the plate to air dry completely.

5. Measurement: a. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. b. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. c. Read the absorbance at 510 nm using a microplate reader.

6. Data Analysis: a. Subtract the background absorbance of the wells containing only medium. b. Calculate the percentage of cell growth inhibition compared to the vehicle control. c. Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on Microtubules

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape.[2][7]

Caption: this compound's mechanism of action.

Experimental Workflow for this compound Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow from the collection of the marine sponge to the determination of this compound's cytotoxic activity.

Caption: this compound isolation and bioactivity workflow.

Conclusion

This compound stands out as a highly potent microtubule-stabilizing agent with a unique covalent binding mechanism that allows it to overcome common drug resistance pathways. Its natural origin from marine sponges highlights the vast potential of marine ecosystems as a source of novel therapeutic leads. While the definitive producing organism remains a subject of investigation, the hypothesis of a symbiotic microbial producer opens exciting avenues for future research in marine biotechnology and synthetic biology to ensure a sustainable supply. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and potential clinical application of this compound in the fight against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a potent new microtubule stabilizing agent, covalently reacts with the taxane luminal site in both tubulin α,β-heterodimers and microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning of polyketide synthase genes from amphidinolide-producing dinoflagellate Amphidinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zampanolides B-E from the Marine Sponge Cacospongia mycofijiensis: Potent Cytotoxic Macrolides with Microtubule-Stabilizing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and dactylolide: cytotoxic tubulin-assembly agents and promising anticancer leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Evaluation of (−)-Zampanolide Demonstrates Potent and Persistent Antitumor Efficacy When Targeted to the Tumor Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and dactylolide: cytotoxic tubulin-assembly agents and promising anticancer leads - PubMed [pubmed.ncbi.nlm.nih.gov]